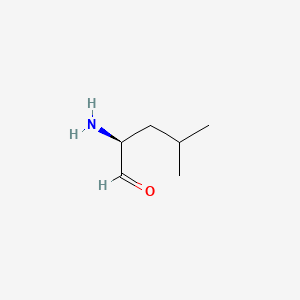

Leucinal

Description

Structure

3D Structure

Properties

CAS No. |

82473-52-7 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylpentanal |

InChI |

InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3/t6-/m0/s1 |

InChI Key |

ZOFRRNUENOHELM-LURJTMIESA-N |

SMILES |

CC(C)CC(C=O)N |

Isomeric SMILES |

CC(C)C[C@@H](C=O)N |

Canonical SMILES |

CC(C)CC(C=O)N |

Appearance |

Solid powder |

Other CAS No. |

82473-52-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-4-methyl-1-pentanal L-leucinal leucinal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Leucinal

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucinal, an aldehyde analog of the amino acid L-leucine, functions primarily as a potent and competitive inhibitor of several classes of proteases. Its principal mechanism of action involves the reversible covalent interaction of its aldehyde group with the active site residues of target enzymes, effectively blocking their catalytic activity. The primary targets for this compound are cysteine proteases, particularly calpains, and certain metalloproteases like leucine aminopeptidase. Inhibition of these enzymes disrupts downstream cellular processes, including protein turnover, signal transduction, apoptosis, and autophagy. This guide provides a comprehensive overview of this compound's mechanism, quantitative inhibitory data, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism: Competitive Protease Inhibition

This compound acts as a transition-state analog inhibitor. The aldehyde functional group is key to its inhibitory activity, forming a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of cysteine proteases. For metalloproteases, it interacts with the active site metal ions. This binding mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby competitively inhibiting the enzyme.

Primary Enzymatic Targets

This compound exhibits potent inhibitory activity against several families of proteases:

-

Cysteine Proteases : This is the most significantly inhibited class.

-

Calpains : this compound is a strong, competitive inhibitor of the Ca²⁺-dependent neutral cysteine proteases, calpain I and calpain II.[1] These enzymes are critical in cytoskeletal remodeling, signal transduction, and apoptosis.[2]

-

Cathepsins : It demonstrates potent inhibition of lysosomal cysteine proteases such as cathepsin B and cathepsin L.[1][3]

-

Papain : this compound is also a strong inhibitor of papain.[1]

-

-

Metalloproteases :

-

Serine Proteases : this compound shows weak to no inhibitory activity against serine proteases like trypsin and α-chymotrypsin, highlighting its selectivity.[1]

Quantitative Data Presentation

The inhibitory potency of this compound and its closely related analog, Calpain Inhibitor I (ALLN), has been quantified against various proteases. The inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are key metrics.

| Inhibitor | Target Protease | Inhibition Metric | Value | Reference |

| L-Leucinal | Soluble Aminopeptidase (rat brain) | Kᵢ | 22 µM | [4] |

| Calpain Inhibitor I (ALLN) | Calpain I | Kᵢ | 190 nM | [3] |

| Calpain Inhibitor I (ALLN) | Calpain II | Kᵢ | 220 nM | [3] |

| Calpain Inhibitor I (ALLN) | Cathepsin B | Kᵢ | 150 nM | [3] |

| Calpain Inhibitor I (ALLN) | Cathepsin L | Kᵢ | 500 pM | [3] |

| Calpain Inhibitor I (ALLN) | Platelet Calpain | ID₅₀ | 0.05 µM | [1] |

| Calpain Inhibitor I (ALLN) | L1210 cells | IC₅₀ | 3 µM | [3] |

| Calpain Inhibitor I (ALLN) | Melanoma B16 cells | IC₅₀ | 14.5 µM | [3] |

Signaling Pathways and Downstream Cellular Effects

The inhibition of key proteases by this compound has significant consequences for cellular signaling and physiological processes.

Regulation of Apoptosis

Calpains are known to cleave multiple substrates involved in the apoptotic cascade. By inhibiting calpains, this compound can modulate programmed cell death. This can be either pro-survival by preventing the cleavage of essential proteins or pro-apoptotic in certain contexts, for instance, in tumor cells where apoptosis pathways are dysregulated.[6][7]

Caption: this compound inhibits calpains, preventing cleavage of substrates that regulate apoptosis.

Modulation of Autophagy

Leucine, the parent molecule of this compound, is a critical regulator of autophagy, primarily through the mTORC1 signaling pathway.[8][9][10] Leucine abundance inhibits autophagy by activating mTORC1.[9][10] Conversely, leucine deprivation can induce autophagy as a survival mechanism.[11][12] However, in some cancer cells with hyperactive signaling pathways, leucine deprivation fails to activate autophagy, leading to apoptotic cell death.[11] this compound's role in this context is complex; by inhibiting proteases, it may affect the cellular pool of amino acids, thereby influencing the same signaling nodes. A derivative, N-Acetyl-L-Leucine, has been proposed to inhibit mTORC1, which would promote autophagy.[13]

Caption: this compound indirectly influences the mTORC1-autophagy axis by inhibiting proteolysis.

Potentiation of Analgesia

By inhibiting leucine aminopeptidases in the brain, this compound prevents the degradation of endogenous opioid peptides like leu-enkephalin and beta-endorphin.[4] This increases the local concentration and prolongs the action of these peptides, resulting in a potentiation of their analgesic effects.[4]

Experimental Protocols

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibitory effect of this compound on purified calpain enzymes in vitro.

Materials:

-

Purified µ-calpain or m-calpain

-

This compound (or other inhibitors like ALLN)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

-

Calcium Chloride (CaCl₂) solution (e.g., 100 mM)

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = ~354/442 nm for AMC)[14]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

-

Dilute the purified calpain enzyme to the working concentration in ice-cold Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Execution:

-

To each well of a 96-well black microplate, add the serially diluted this compound or vehicle control.

-

Add the diluted calpain enzyme solution to each well.

-

Incubate the plate (e.g., at 30°C for 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

-

Caption: Experimental workflow for the fluorometric calpain activity assay.

Western Blotting for Calpain Substrate Cleavage

This protocol is used to assess calpain activity in a cellular context by detecting the cleavage of a known substrate, such as α-spectrin.[15][16]

Materials:

-

Cell or tissue lysates

-

Lysis buffer containing protease inhibitors (excluding calpain inhibitors for the control)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target substrate (e.g., anti-α-spectrin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with an inducing agent (to activate calpains) in the presence or absence of this compound.

-

Harvest and lyse cells in ice-cold lysis buffer.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-α-spectrin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities for the full-length substrate and its specific cleavage products (e.g., for α-spectrin, breakdown products of ~145-150 kDa are indicative of calpain activity).[15][16]

-

Compare the extent of cleavage in this compound-treated samples versus untreated controls to determine the inhibitory effect.

-

References

- 1. Calpain Inhibitor I N-Acetyl-Leu-Leu-northis compound, synthetic 110044-82-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Leucine regulates autophagy via acetylation of the mTORC1 component raptor. [repository.cam.ac.uk]

- 10. Leucine regulates autophagy via acetylation of the mTORC1 component raptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defective regulation of autophagy upon leucine deprivation reveals a targetable liability of human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy and leucine promote chronological longevity and respiration proficiency during calorie restriction in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. eurogentec.com [eurogentec.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Leucinal as a Calpain and Proteasome Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinal, and more complexly its peptidyl aldehyde derivatives, represent a significant class of inhibitors for both calpains and proteasomes. These enzymes play crucial roles in cellular protein turnover, signaling, and apoptosis. Their dysregulation is implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. This technical guide provides a comprehensive overview of this compound-based aldehydes as inhibitors of these critical enzyme systems, focusing on their mechanism of action, inhibitory kinetics, and the experimental protocols for their characterization. While specific data for the simple compound this compound ((2S)-2-amino-4-methylpentanal) is limited in publicly available research, this guide will focus on its well-characterized di- and tri-leucine peptide aldehyde derivatives, namely Z-Leu-Leu-al (ZLLal) and Z-Leu-Leu-Leu-al (ZLLLal or MG132), as potent inhibitors of both calpain and the proteasome.

Core Concepts: Calpain and Proteasome Inhibition

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Their activation is tightly regulated, and aberrant calpain activity is linked to various diseases.

The Proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotes. The ubiquitin-proteasome system (UPS) is central to the regulation of numerous cellular processes by degrading ubiquitinated proteins. The 26S proteasome consists of a 20S catalytic core and a 19S regulatory particle. The 20S core possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).

This compound-based peptide aldehydes act as reversible inhibitors of both calpains and the proteasome. The aldehyde group forms a covalent hemiacetal with the active site cysteine (in calpains) or threonine (in the proteasome), thereby blocking substrate access and enzymatic activity.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound-based peptide aldehydes varies depending on the specific compound and the target enzyme. The following tables summarize the available quantitative data for Z-Leu-Leu-al (ZLLal) and Z-Leu-Leu-Leu-al (ZLLLal/MG132).

| Inhibitor | Target Enzyme | Substrate | IC50 | Reference |

| Z-Leu-Leu-al (ZLLal) | Calpain | Casein | 1.20 µM | [1] |

| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 120 µM | [1] | |

| Proteasome (Caspase-like) | Z-LLE-MCA | 110 µM | [1] | |

| Z-Leu-Leu-Leu-al (ZLLLal/MG132) | Calpain | Casein | 1.25 µM | [1] |

| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 850 nM | [1] | |

| Proteasome (Caspase-like) | Z-LLL-MCA | 100 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity under the specified assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of calpain and proteasome inhibition by this compound-based compounds.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol describes a method to measure the inhibitory effect of a this compound-based aldehyde on purified calpain enzymes.

Materials:

-

Purified µ-calpain or m-calpain

-

This compound-based inhibitor (e.g., ZLLal)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC])

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

-

Calcium Chloride (CaCl₂) solution (100 mM)

-

DMSO (for dissolving the inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound-based inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare a vehicle control containing the same final concentration of DMSO.

-

Dilute the purified calpain enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the serially diluted inhibitor or vehicle control.

-

Add the diluted calpain enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Proteasome Activity Assay (Fluorometric)

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[2]

Materials:

-

Cell lysate containing active proteasomes

-

This compound-based inhibitor (e.g., ZLLLal/MG132)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Proteasome Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)[3]

-

DMSO (for dissolving the inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)[3]

Procedure:

-

Reagent Preparation:

-

Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors.

-

Determine the protein concentration of the cell lysate.

-

Prepare a stock solution of the this compound-based inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein).[3]

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic proteasome substrate to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the fluorescence curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Inhibition of calpain and the proteasome by this compound-based aldehydes can significantly impact cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Calpain and Proteasome Inhibition in Apoptosis

Both calpain and the proteasome are key players in the complex regulation of apoptosis. Proteasome inhibitors can induce apoptosis by preventing the degradation of pro-apoptotic factors and causing the accumulation of misfolded proteins, leading to endoplasmic reticulum stress. Calpains can be activated during apoptosis and contribute to the execution of cell death by cleaving various cellular substrates.

Calpain and Proteasome Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Calpain can also contribute to NF-κB activation by cleaving IκB.

Experimental Workflow for Inhibitor Characterization

A systematic workflow is essential for the discovery and characterization of novel calpain and proteasome inhibitors based on the this compound scaffold.

Conclusion

This compound-based peptide aldehydes are potent, reversible inhibitors of both calpain and the proteasome. Their ability to modulate these key cellular enzymes makes them valuable research tools and potential starting points for the development of therapeutics for a range of diseases. This guide has provided a detailed overview of their inhibitory characteristics, methods for their evaluation, and their impact on critical cellular signaling pathways. Further research into the specificity and in vivo efficacy of novel this compound derivatives will be crucial for translating their therapeutic potential.

References

- 1. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of Leucinal in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinal, also widely known by its synonym Leupeptin, is a microbial-derived organic compound that functions as a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2] Chemically, it is an acetyl-L-leucyl-L-leucyl-L-arginal.[3] Its ability to inhibit both serine and cysteine proteases, including key players in programmed cell death like calpains and certain caspases, has established it as an invaluable tool in the field of apoptosis research.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying apoptotic signaling pathways, and detailed experimental protocols for its use.

Mechanism of Action in Apoptosis

Apoptosis is a highly regulated cellular process involving a cascade of proteolytic events. This compound intervenes in this process by targeting key enzymatic players. Its inhibitory action is primarily attributed to the aldehyde group in its structure which forms a covalent bond with the catalytic residues of target proteases.[3][6]

1. Calpain Inhibition: Calpains are a family of calcium-dependent cysteine proteases.[7] An influx of intracellular calcium can trigger their activation, which is an early event in several apoptotic pathways.[7] Activated calpains can cleave a variety of cellular substrates, leading to the breakdown of the cell's architecture.[7] More directly in apoptosis, calpains can cleave and activate pro-apoptotic proteins such as Bid. The resulting truncated Bid (tBid) translocates to the mitochondria, inducing cytochrome c release and initiating the caspase cascade.[8] this compound effectively inhibits calpain activity, thereby preventing these downstream apoptotic events and making it a critical tool for studying calpain-dependent apoptosis.[7][9]

2. Caspase Inhibition: Caspases are the central executioners of apoptosis, acting in a proteolytic cascade to dismantle the cell.[10][11] This cascade involves initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[12][13] While not a pan-caspase inhibitor, this compound has been shown to inhibit certain caspases, contributing to its anti-apoptotic effects.[14] By blocking these proteases, this compound can halt the final execution phase of apoptosis, preventing the cleavage of essential cellular proteins.

3. Lysosomal Protease Inhibition: this compound also inhibits lysosomal cysteine proteases, such as cathepsins B, H, and L.[4] The destabilization of lysosomes and the subsequent release of cathepsins into the cytosol can trigger apoptosis. This compound's inhibition of these proteases can prevent cell death initiated through the lysosomal pathway.

Apoptotic Signaling Pathways Modulated by this compound

This compound's broad inhibitory profile allows it to intersect with multiple apoptosis signaling pathways.

The Calpain-Mediated Apoptotic Pathway

An increase in intracellular Ca2+ activates calpains.[7] Activated calpain can cleave the pro-apoptotic protein Bid into its truncated form, tBid.[8] tBid then translocates to the mitochondria, promoting the release of cytochrome c.[8] Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[10] this compound can inhibit calpain at the beginning of this cascade.

The Caspase Cascade

Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a caspase cascade.[13] The extrinsic pathway is triggered by ligands binding to death receptors, leading to the activation of initiator caspase-8.[15] The intrinsic pathway, often initiated by cellular stress, leads to cytochrome c release from the mitochondria and the activation of initiator caspase-9.[16] Both initiator caspases can then cleave and activate executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.[10] this compound can act on specific caspases within this cascade to block apoptosis.

Quantitative Data on this compound (Leupeptin) Inhibition

The inhibitory potency of this compound is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source and assay conditions.

| Target Protease | Inhibitor Constant (Ki) | IC50 |

| Calpain | 10 nM[5] | - |

| Cathepsin B | 6 nM[5] | - |

| Trypsin | 35 nM[5][17] | - |

| Plasmin | 3.4 µM[5][17] | - |

| Kallikrein | 19 µM[5] | - |

| SARS-CoV-2 Mpro | - | 127.2 µM[6] |

| Human Coronavirus 229E | - | ~0.8 µM (0.4 µg/mL)[1][17] |

Note: These values are compiled from various sources and should be used as a reference. Experimental conditions can significantly affect these values.

Experimental Protocols

This compound is commonly used in a variety of cellular assays to investigate its effects on apoptosis. A typical working concentration ranges from 10-100 μM.[3][4]

Workflow for Assessing this compound's Effect on Apoptosis

This workflow outlines the general steps to study the impact of this compound on apoptosis induced by a specific stimulus.

Detailed Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

-

Cell culture reagents

-

Apoptosis-inducing agent

-

This compound (Leupeptin)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells as per the experimental design (e.g., control, stimulus, this compound + stimulus, this compound alone) for the desired duration.[18]

-

Cell Harvesting:

-

For suspension cells, transfer the cells into centrifuge tubes.

-

For adherent cells, gently collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation agent like trypsin. Combine these cells with the collected medium.[19]

-

-

Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells[18]

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells[18]

-

Annexin V- / PI+ : Necrotic cells

Conclusion

This compound (Leupeptin) remains a cornerstone tool for researchers investigating the proteolytic cascades in apoptosis. Its ability to inhibit key proteases like calpains and caspases allows for the elucidation of their specific roles in different apoptotic pathways. While its broad specificity requires careful interpretation of results, often in conjunction with more specific inhibitors, this compound's utility in dissecting the complex machinery of programmed cell death is undeniable. The protocols and data presented in this guide offer a solid foundation for its effective application in apoptosis research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cephamls.com [cephamls.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain-mediated pathway dominates cisplatin-induced apoptosis in human lung adenocarcinoma cells as determined by real-time single cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 16. Caspase - Wikipedia [en.wikipedia.org]

- 17. apexbt.com [apexbt.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

The Dichotomous Roles of Leucinal and Leucine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Leucinal and its parent amino acid, L-Leucine, on critical cell signaling pathways. This compound, the aldehyde derivative of Leucine, is a potent inhibitor of the ubiquitin-proteasome pathway and various aminopeptidases. Its actions have significant implications for cancer therapy and neuropharmacology. In contrast, L-Leucine is a primary activator of the mTOR signaling cascade, a central regulator of cell growth and protein synthesis. This document elucidates the distinct mechanisms of action of these two molecules, presenting detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate further research and drug development.

Introduction: Distinguishing this compound from Leucine

It is crucial to differentiate between this compound and L-Leucine, as their effects on cellular signaling are markedly different.

-

L-Leucine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid in humans. It is a fundamental building block for proteins and a key signaling molecule that indicates nutrient availability, primarily activating the mTOR pathway to promote protein synthesis and cell growth.

-

This compound ((2S)-2-amino-4-methylpentanal) is the aldehyde derivative of L-Leucine. It is not an amino acid but a reactive carbonyl species. Its primary role in cell biology is that of an inhibitor, most notably as a reversible inhibitor of proteases, including the proteasome and aminopeptidases. This compound is a key component of the widely used proteasome inhibitor MG132 (carbobenzoxy-L-leucyl-L-leucyl-L-leucinal).

This guide will first explore the inhibitory effects of this compound on the ubiquitin-proteasome and NF-κB pathways, as well as its impact on aminopeptidases. Subsequently, it will provide a comparative overview of the well-established role of L-Leucine as an activator of the mTOR signaling pathway.

This compound's Effect on Cell Signaling Pathways

As a potent inhibitor of the proteasome and other proteases, this compound's primary impact on cell signaling is through the modulation of protein degradation.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway (UPP) is the principal mechanism for the degradation of most short-lived intracellular proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of this pathway, degrading proteins that have been tagged with a polyubiquitin chain.

This compound, particularly in the context of peptide aldehydes like MG132, acts as a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S catalytic core of the proteasome. The aldehyde group of this compound forms a reversible covalent bond with the active site N-terminal threonine residue of the proteasome's β-subunits, thereby blocking its proteolytic activity.

Figure 1: this compound's Inhibition of the Ubiquitin-Proteasome Pathway.

The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

By inhibiting the proteasome, this compound (as part of MG132) prevents the degradation of phosphorylated IκBα.[1][2] This leads to the accumulation of IκBα in the cytoplasm, which keeps NF-κB in its inactive state, thereby suppressing the inflammatory and pro-survival signals mediated by this pathway.[1][2]

Figure 2: this compound's Suppression of NF-κB Activation.

Inhibition of Aminopeptidases

This compound also functions as a competitive inhibitor of certain aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. For instance, L-Leucinal has been shown to inhibit soluble aminopeptidase activity from rat brain. This inhibition can potentiate the effects of certain neuropeptides, such as leu-enkephalin, by preventing their degradation.

L-Leucine's Effect on Cell Signaling: The mTOR Pathway

In stark contrast to this compound's inhibitory role, L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is a master regulator of cell growth, proliferation, and protein synthesis, and its activity is highly sensitive to amino acid availability, particularly Leucine.

Leucine signals to mTORC1 through a complex mechanism involving its binding to cellular sensors like Sestrin2. This ultimately leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 Kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K leads to increased ribosome biogenesis and translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.

Figure 3: L-Leucine Activation of the mTOR Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of this compound (primarily as MG132) and L-Leucine.

Table 1: Inhibitory Concentrations (IC50) of MG132 (containing this compound) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| HeLa | Cervical Cancer | ~5 | 24 | MTT |

| NCI-H2452 | Mesothelioma | 0.25 - 2 | 36 | Western Blot (Apoptosis) |

| MeWo | Melanoma | 0.01 - 1 | 24 | Flow Cytometry (Cell Cycle) |

| PANC-1 | Pancreatic Cancer | 0.25 - 20 (Dose-dependent) | 48 | RTCA |

| SW1990 | Pancreatic Cancer | 0.25 - 20 (Dose-dependent) | 48 | RTCA |

| C6 Glioma | Glioma | 18.5 | 24 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Inhibition Constants (Ki) of this compound and Related Compounds for Aminopeptidases

| Inhibitor | Enzyme | Ki |

| L-Leucinal | Rat Brain Aminopeptidase | 22 µM |

| L-Leucine hydroxamate | Porcine Kidney Leucine Aminopeptidase | 14 µM |

| Bestatin | Leishmanial Leucine Aminopeptidase | 4.375 nM |

| Amastatin | Leishmanial Leucine Aminopeptidase | 7.18 nM |

Table 3: Quantitative Effects of L-Leucine on mTORC1 Signaling

| Cell/Tissue Type | Leucine Concentration | Measured Parameter | Fold Change/Effect |

| Human Skeletal Muscle | Infusion | p70S6K phosphorylation | 4-fold increase |

| Human Skeletal Muscle | Infusion (with Insulin) | p70S6K phosphorylation | 18-fold increase |

| Rat EDL Muscle | 100 µM | p70S6K phosphorylation | ~1.2-fold increase |

| Rat EDL Muscle | 200 µM | p70S6K phosphorylation | ~1.5-fold increase |

| Human Myotubes | 5 mM | mTOR (Ser2448) phosphorylation | 1.3-fold increase |

Experimental Protocols

Protocol for Proteasome Activity Assay using MG132

This protocol provides a general method for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate and MG132 as an inhibitor.

Materials:

-

Cell culture of interest

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

MG132 stock solution (10 mM in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Setup:

-

In a black 96-well plate, add 20-50 µg of cell lysate to each well.

-

For inhibitor control wells, add MG132 to a final concentration of 10-50 µM.

-

For blank wells, add Lysis Buffer instead of cell lysate.

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (to a final concentration of 50-100 µM) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 350/440 nm for AMC) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Proteasome activity is the difference between the rate in the absence and presence of MG132.

-

Protocol for Western Blot Analysis of p70S6K Phosphorylation after L-Leucine Stimulation

This protocol outlines the steps to detect changes in the phosphorylation of p70S6K in response to L-Leucine treatment in cultured cells.

Materials:

-

Cell culture of interest

-

Amino acid-free culture medium

-

L-Leucine stock solution

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane and transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p70S6K (Thr389) and anti-total-p70S6K

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Starve cells in amino acid-free medium for 1-2 hours.

-

Treat cells with the desired concentration of L-Leucine (e.g., 5 mM) for 30-60 minutes. Include an untreated control.

-

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration of the lysates.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total p70S6K for loading control.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated p70S6K signal to the total p70S6K signal.

-

Conclusion

This compound and L-Leucine, despite their structural similarity, exhibit fundamentally different and, in some ways, opposing effects on cellular signaling. This compound, as a key component of proteasome inhibitors like MG132, functions as a powerful tool to modulate the ubiquitin-proteasome pathway, with significant implications for inhibiting NF-κB signaling and inducing apoptosis in cancer cells. In contrast, L-Leucine acts as a critical nutrient signal that activates the mTOR pathway, promoting protein synthesis and cell growth. Understanding these distinct roles is paramount for researchers in basic science and for professionals in drug development aiming to target these crucial cellular pathways for therapeutic benefit. The data and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the complex and divergent signaling roles of these two molecules.

References

The Researcher's Guide to Leucinal-Containing Inhibitors in Protein Degradation Studies

An In-depth Technical Guide for Scientists and Drug Development Professionals

This guide provides a comprehensive overview of the use of leucinal-containing peptide aldehydes as powerful tools for investigating the intricacies of protein degradation. These inhibitors, most notably MG-132 and ALLN, have become indispensable in cell biology and drug discovery for their ability to potently and often reversibly inhibit key players in cellular proteostasis, namely the proteasome and calpains. This document details their mechanism of action, provides comparative quantitative data on their efficacy, and offers detailed protocols for their application in key experimental assays.

Introduction to this compound-Containing Inhibitors

This compound-containing peptide aldehydes are a class of synthetic compounds that mimic the transition state of peptide substrates for certain proteases. The C-terminal this compound (leucine aldehyde) residue is crucial for their inhibitory activity, as the aldehyde group forms a reversible covalent bond (a hemiacetal) with the active site threonine or cysteine residues of their target proteases. This mechanism allows for the potent inhibition of the 26S proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), and calpains, a family of calcium-dependent cysteine proteases.

The UPS is the primary pathway for the degradation of most intracellular proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Calpains are involved in a range of cellular functions such as cell motility, signal transduction, and apoptosis. Their overactivation can lead to cellular damage.

The ability of this compound-containing inhibitors to block these pathways makes them invaluable for:

-

Elucidating the role of the proteasome and calpains in various cellular processes.

-

Identifying substrates of the ubiquitin-proteasome pathway.

-

Investigating the therapeutic potential of targeting protein degradation in disease.

Quantitative Data on Inhibitor Potency

The efficacy and selectivity of this compound-containing inhibitors are critical parameters for their application in research. The following tables summarize key quantitative data for some of the most commonly used inhibitors.

| Inhibitor | Target | Assay/Substrate | IC50 | Ki | Reference |

| MG-132 (Z-Leu-Leu-Leu-al) | Proteasome (Chymotrypsin-like) | Z-LLL-MCA | 100 nM | 4 nM | [1][2] |

| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 850 nM | - | [3] | |

| Calpain | Casein | 1.2 µM | - | [1][2] | |

| NF-κB activation | - | 3 µM | - | [1] | |

| ALLN (Ac-Leu-Leu-Nle-al, MG-101) | Calpain I | - | - | 190 nM | [4] |

| Calpain II | - | - | 220 nM | [4] | |

| Cathepsin B | - | - | 150 nM | [4] | |

| Cathepsin L | - | - | 500 pM | [4] | |

| Z-LLal (Z-Leu-Leu-al) | Calpain | Casein | 1.20 µM | - | [5] |

| Proteasome (Suc-LLVY-MCA) | Suc-LLVY-MCA | 120 µM | - | [5] | |

| Proteasome (Z-LLL-MCA) | Z-LLL-MCA | 110 µM | - | [5] |

Table 1: Inhibitory Potency of this compound-Containing Inhibitors against Proteasome and Calpain. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for commonly used this compound-containing inhibitors.

| Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |

| MG-132 | RPMI-8226 | Multiple Myeloma | 48 | 3.2 nM | [6] |

| MM.1S | Multiple Myeloma | 48 | 7.5 nM | [6] | |

| MM1R | Multiple Myeloma | 48 | 4.5 nM | [6] | |

| U266 | Multiple Myeloma | 48 | 6.1 nM | [6] | |

| Bortezomib (for comparison) | RPMI-8226 | Multiple Myeloma | 48 | 4.5 nM | [6] |

| MM.1S | Multiple Myeloma | 48 | 15 nM | [6] | |

| MM1R | Multiple Myeloma | 48 | 8.9 nM | [6] | |

| U266 | Multiple Myeloma | 48 | 13.5 nM | [6] | |

| ALL cell lines (average) | Acute Lymphoblastic Leukemia | - | 7.5 nM | [7] | |

| AML cell lines (average) | Acute Myeloid Leukemia | - | 19 nM | [7] |

Table 2: Cytotoxic Effects of Proteasome Inhibitors on Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of MG-132 and the clinically approved proteasome inhibitor Bortezomib on various cancer cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound-containing inhibitors.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Caption: The Calpain Signaling Pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effect of a this compound-containing inhibitor on protein degradation.

Caption: A typical experimental workflow for inhibitor studies.

Detailed Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-based)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Cells of interest

-

This compound-containing inhibitor (e.g., MG-132)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail.

-

Assay Buffer: 25 mM HEPES (pH 7.6), 0.5 mM EDTA.

-

Suc-LLVY-AMC substrate (10 mM stock in DMSO).

-

96-well black, clear-bottom plates.

-

Fluorometer (Excitation: 380 nm, Emission: 460 nm).

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the this compound-containing inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Assay Setup:

-

Dilute the Suc-LLVY-AMC stock solution to a working concentration of 100 µM in Assay Buffer.

-

In a 96-well plate, add 20-50 µg of protein lysate to each well.

-

Bring the final volume in each well to 100 µL with Assay Buffer.

-

Add 100 µL of the 100 µM Suc-LLVY-AMC solution to each well.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity every 5 minutes for 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of AMC release (change in fluorescence over time).

-

Normalize the activity to the protein concentration.

-

Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.

-

Western Blot for Detection of Polyubiquitinated Proteins

This protocol is for the detection of the accumulation of polyubiquitinated proteins in cells treated with a proteasome inhibitor.

Materials:

-

Cells of interest

-

This compound-containing inhibitor (e.g., MG-132)

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and deubiquitinase inhibitors (e.g., NEM).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibody: Anti-ubiquitin antibody.

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

ECL detection reagent.

Procedure:

-

Cell Culture and Treatment: Treat cells with the inhibitor as described in the previous protocol. A positive control of a known inducer of protein ubiquitination can be included.

-

Cell Lysis and Protein Quantification: Lyse the cells using RIPA buffer and determine the protein concentration as previously described.

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

Visualize the bands using a chemiluminescence imaging system. A smear of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.

-

MTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells of interest

-

This compound-containing inhibitor

-

96-well clear, flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period.

-

Cell Treatment: The following day, treat the cells with a serial dilution of the this compound-containing inhibitor. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Conclusion

This compound-containing inhibitors are invaluable for dissecting the complex processes of protein degradation. Their ability to target the proteasome and calpains provides researchers with a powerful means to investigate the roles of these proteases in health and disease. This guide has provided a comprehensive resource for the effective use of these inhibitors, from understanding their quantitative properties to applying them in detailed experimental protocols. By following these guidelines, researchers can confidently employ this compound-containing inhibitors to advance our understanding of protein degradation and explore new therapeutic avenues.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Effects of a novel proteasome inhibitor BU-32 on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Leucinal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinal, the aldehyde derivative of the amino acid Leucine, is a critical pharmacophore in a variety of peptidyl aldehyde inhibitors targeting cysteine proteases. Its isobutyl side chain plays a significant role in the binding affinity and selectivity of these inhibitors for enzymes such as calpains, cathepsins, and the proteasome. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of potent and specific protease inhibitors for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the SAR of this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Derivatives

The inhibitory potency of peptidyl aldehydes is significantly influenced by the nature of the amino acid residues at the P1, P2, and P3 positions, which interact with the corresponding S1, S2, and S3 pockets of the target protease. This compound, commonly occupying the P1 position, provides a crucial anchor into the typically hydrophobic S1 pocket of many cysteine proteases.

Key SAR Insights:

-

P1 Position (this compound): The isobutyl side chain of this compound is well-suited for the hydrophobic S1 pockets of proteases like calpains and the chymotrypsin-like active site of the proteasome. Modifications to this side chain can dramatically alter potency and selectivity. For instance, increasing the bulk and hydrophobicity at this position can enhance binding affinity.

-

P2 Position: A large hydrophobic residue at the P2 position, such as Leucine or Phenylalanine, is often favored for potent inhibition of norovirus protease when this compound or a similar residue is at P1[1]. The interaction between the P2 residue and the S2 pocket of the enzyme contributes significantly to the binding affinity[1].

-

P3 Position: The P3 residue appears to play a role in fine-tuning the inhibitory activity. While bulky, hydrophobic residues at the P3 position can increase the potency of peptide aldehyde inhibitors of the proteasome, the influence is generally less pronounced than that of the P1 and P2 residues[2].

-

Aldehyde Warhead: The aldehyde group of this compound is a key feature, acting as a "warhead" that forms a reversible covalent bond (thiohemiacetal) with the active site cysteine of the target protease. This electrophilic character is a major contributor to the inhibitory activity, sometimes even overriding the strict substrate specificity of the enzyme[3][4].

Quantitative Inhibitory Data

The following tables summarize the inhibitory concentrations (IC50) of various this compound-containing peptide aldehydes against different proteases. This data highlights the importance of the surrounding peptide sequence in modulating the intrinsic inhibitory potential of the this compound pharmacophore.

| Compound | Target Protease | IC50 (nM) | Reference(s) |

| Z-LLL-al (MG-132) | Proteasome (ChT-L) | 63.5 | |

| Z-LLL-al (MG-132) | m-Calpain | 653 | |

| Z-LLL-al (MG-132) | Cathepsin B | 230 | |

| Z-LLL-al | Cathepsin B | 88 | [5] |

| Z-LLL-al | Cathepsin L | 163 | [5] |

| Isonicotinyl-LLL-al | Cathepsin B | 12 | [5] |

| Isonicotinyl-LLL-al | Cathepsin L | 20 | [5] |

| Cbz-Glu(OtBu)-Phe-Leucinal | Proteasome (ChT-L) | 3.1 | [6] |

| Cbz-Glu(OtBu)-Leu-Leucinal | Proteasome (ChT-L) | 4.2 | [6] |

| Boc-Ser(OBzl)-Leu-Leucinal | Proteasome (ChT-L) | 7.8 | [6] |

Z-LLL-al (also known as MG-132) is Benzyloxycarbonyl-Leucyl-Leucyl-Leucinal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the inhibitory activity of this compound derivatives.

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound derivatives against calpain using a fluorogenic substrate.

Materials:

-

Purified µ-calpain or m-calpain

-

This compound derivative (test inhibitor)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

-

Calcium Chloride (CaCl₂) solution (100 mM)

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (e.g., Ex/Em = 354/442 nm or 400/505 nm for AMC/AFC substrates respectively)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.

-

Enzyme Preparation: Dilute the purified calpain enzyme to a working concentration in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted inhibitor solutions. Include a vehicle control (Assay Buffer with the same final concentration of DMSO) and a positive control (no inhibitor).

-

Enzyme Addition: Add the diluted calpain enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots. Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.

26S Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)

This protocol details a method for assessing the inhibition of the chymotrypsin-like activity of the 26S proteasome by this compound derivatives.

Materials:

-

Purified 26S proteasome

-

This compound derivative (test inhibitor)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)

Procedure:

-

Inhibitor Preparation: Prepare and serially dilute the this compound derivative in Assay Buffer as described for the calpain assay.

-

Proteasome Preparation: Dilute the purified 26S proteasome to a working concentration in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted inhibitor solutions, a vehicle control, and a positive control.

-

Proteasome Addition: Add the diluted 26S proteasome to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C.

-

Data Analysis: Determine the initial reaction velocities and calculate the IC50 value as described for the calpain assay.

Signaling Pathways and Visualizations

While direct studies on the effect of this compound on specific signaling pathways are limited, its parent amino acid, Leucine, is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][7][8][9] Given that this compound-based inhibitors can modulate the activity of the proteasome, which is involved in the degradation of key signaling proteins, it is plausible that these inhibitors could indirectly affect various signaling cascades.

Leucine-mTORC1 Signaling Pathway

The following diagram illustrates the established signaling pathway through which Leucine activates mTORC1.

Caption: Leucine activates mTORC1 by disrupting the Sestrin2-GATOR2 interaction.

Experimental Workflow for Calpain Inhibitor Screening

The following flowchart visualizes the general workflow for screening this compound derivatives as calpain inhibitors.

Caption: A typical workflow for the discovery of this compound-based calpain inhibitors.

Conclusion

This compound is a foundational component in the design of potent peptidyl aldehyde inhibitors of cysteine proteases. Its isobutyl side chain provides a strong hydrophobic interaction within the S1 pocket of target enzymes, while the aldehyde group ensures a reversible covalent inhibition mechanism. The structure-activity relationship of this compound-containing inhibitors is further modulated by the amino acid residues at the P2 and P3 positions, offering multiple avenues for optimizing potency and selectivity. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and effective protease inhibitors for a range of therapeutic indications. Further investigation into the direct effects of this compound derivatives on cellular signaling pathways will undoubtedly open new avenues for their therapeutic application.

References

- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of rat liver cathepsins B and L by the peptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. foundmyfitness.com [foundmyfitness.com]

- 9. quora.com [quora.com]

Leucinal: A Technical Guide to its Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinal, the aldehyde derivative of the essential amino acid L-leucine, serves as a critical tool in biochemical and pharmacological research. As a potent, reversible inhibitor of various proteases, including calpains and components of the proteasome, it provides a means to investigate the roles of these enzymes in numerous cellular processes. This technical guide offers an in-depth overview of the discovery and synthesis of this compound for research applications. It provides detailed experimental protocols for its synthesis and for key assays to determine its biological activity. Furthermore, this document elucidates the signaling pathways influenced by this compound, primarily through its inhibitory effects on key cellular proteases. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are illustrated with detailed diagrams.

Discovery and Background

L-Leucinal, chemically known as (2S)-2-amino-4-methylpentanal, was identified as a transition-state analog inhibitor of aminopeptidases. A 1983 study reported its activity as a competitive inhibitor of soluble aminopeptidase activity from rat brain, with a Ki of 22 μM.[1][2] This initial discovery highlighted its potential as a tool to study the function of proteases that recognize leucine residues. This compound belongs to the class of peptide aldehydes, which are known to be potent inhibitors of cysteine and serine proteases. Their mechanism of action involves the formation of a reversible covalent bond between the aldehyde group and the active site thiol or hydroxyl group of the enzyme.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-4-methylpentanal |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 82473-52-7 |

| Appearance | Not specified in literature; likely an oil or low-melting solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of L-Leucinal

The synthesis of L-Leucinal for research purposes is typically achieved through the controlled reduction of a protected L-leucine derivative. A common and effective method involves the reduction of the corresponding N-protected amino acid to the amino alcohol, followed by a mild oxidation to the aldehyde.

Experimental Protocol: Synthesis of L-Leucinal from L-Leucine

This protocol outlines a representative two-step synthesis of L-Leucinal from L-Leucine.

Step 1: Reduction of N-Boc-L-Leucine to N-Boc-L-Leucinol

-

Materials:

-

N-Boc-L-leucine

-

Anhydrous tetrahydrofuran (THF)

-

Borane dimethyl sulfide complex (BMS) or Lithium aluminum hydride (LAH)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

-

-

Procedure:

-

Dissolve N-Boc-L-leucine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., BMS or LAH) in THF to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Add saturated NaHCO₃ solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-L-leucinol.

-

Step 2: Oxidation of N-Boc-L-Leucinol to N-Boc-L-Leucinal

-

Materials:

-

N-Boc-L-leucinol

-

Anhydrous dichloromethane (DCM)

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography.

-

-

Procedure:

-

Dissolve N-Boc-L-leucinol in anhydrous DCM in a round-bottom flask.

-

Add the oxidizing agent (e.g., DMP or PCC) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-L-Leucinal.

-

Step 3: Deprotection to Yield L-Leucinal

-

Materials:

-

N-Boc-L-Leucinal

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the purified N-Boc-L-Leucinal in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield L-Leucinal as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Workflow for L-Leucinal Synthesis

Caption: Workflow for the three-step synthesis of L-Leucinal from L-Leucine.

Biological Activity and Quantitative Data

This compound's primary biological activity stems from its ability to inhibit proteases. This inhibition can have significant downstream effects on various cellular signaling pathways.

Protease Inhibition

This compound is a known inhibitor of calpains and has been shown to affect the activity of the proteasome, often as part of a larger peptide aldehyde inhibitor.

| Target Protease | Inhibitor | IC₅₀ / Kᵢ | Notes |

| Brain Aminopeptidase | L-Leucinal | Kᵢ = 22 µM | Competitive inhibitor.[1][2] |

| Calpain | This compound-containing peptides (e.g., MG-132) | Varies (nM to low µM range) | This compound is a key component of many potent calpain inhibitors. |

| 20S Proteasome (Chymotrypsin-like activity) | Leucine (amino acid) | Dose-dependent inhibition | Direct IC₅₀ for this compound is not well-documented, but the parent amino acid shows inhibitory effects.[3] |

Modulation of Signaling Pathways

While direct studies on this compound's modulation of signaling pathways are limited, its effects can be inferred from its targets (calpain and the proteasome) and from the extensive research on its parent amino acid, L-leucine.

L-leucine is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and protein synthesis.[4][5] Leucine signals to mTORC1, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This cascade ultimately promotes the translation of mRNA into protein.

Conversely, this compound, by inhibiting the proteasome, can suppress the degradation of proteins. The ubiquitin-proteasome system is a major pathway for protein catabolism. By inhibiting this pathway, this compound can lead to the accumulation of polyubiquitinated proteins and affect cellular processes regulated by protein turnover. Leucine has been shown to suppress myofibrillar proteolysis by down-regulating the ubiquitin-proteasome pathway.[6]

Signaling Pathway Diagram: Leucine and the mTORC1 Pathway

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.

Experimental Protocols for Biological Assays

To characterize the inhibitory activity of this compound, in vitro enzyme assays are essential. The following are generalized protocols for calpain and proteasome activity assays.

Calpain Activity Assay

This protocol describes a fluorometric assay to measure calpain activity and its inhibition by this compound.

-

Materials:

-

Purified calpain enzyme

-

Calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)

-

This compound stock solution (in DMSO or appropriate solvent)

-

96-well black microplate

-

Fluorometric plate reader (Excitation ~360-380 nm, Emission ~440-460 nm for AMC).

-

-

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and purified calpain enzyme.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the calpain substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to calpain activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

-

Proteasome Activity Assay

This protocol outlines a method to assess the chymotrypsin-like activity of the 20S proteasome and its inhibition.

-

Materials:

-

Purified 20S proteasome

-

Proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

-

This compound stock solution

-

96-well black microplate

-

Fluorometric plate reader.

-

-